molecular formula C38H42F3N9O12 B1516607 2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B1516607
M. Wt: 873.8 g/mol
InChI Key: FDNLGWKYDMEUPS-MKBCWQGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteinizing hormone-releasing hormone (1-6) (free acid) is a peptide fragment derived from the larger luteinizing hormone-releasing hormone. This compound plays a crucial role in regulating the release of follicle-stimulating hormone and luteinizing hormone from the anterior pituitary gland. It is a key component in the endocrine system, influencing reproductive functions in both males and females .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteinizing hormone-releasing hormone (1-6) (free acid) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.

    Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.

    Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of luteinizing hormone-releasing hormone (1-6) (free acid) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process is also scaled up, employing techniques like preparative high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Luteinizing hormone-releasing hormone (1-6) (free acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol.

    Substitution: Amino acid analogs and coupling reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.

Major Products

The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-activity relationships and developing therapeutic analogs.

Scientific Research Applications

Luteinizing hormone-releasing hormone (1-6) (free acid) has a wide range of scientific research applications:

Mechanism of Action

Luteinizing hormone-releasing hormone (1-6) (free acid) exerts its effects by binding to specific receptors on the surface of pituitary gonadotropes. This binding activates G-protein coupled receptors, leading to the activation of phospholipase C and the production of inositol trisphosphate and diacylglycerol. These second messengers trigger the release of calcium ions from intracellular stores, ultimately stimulating the secretion of follicle-stimulating hormone and luteinizing hormone .

Comparison with Similar Compounds

Similar Compounds

  • Luteinizing hormone-releasing hormone (1-5) (free acid)
  • Luteinizing hormone-releasing hormone (1-7) (free acid)
  • Luteinizing hormone-releasing hormone (1-9) (free acid)

Uniqueness

Luteinizing hormone-releasing hormone (1-6) (free acid) is unique due to its specific sequence and biological activity. It has been shown to have distinct effects on the release of reproductive hormones compared to other fragments. Its stability and resistance to degradation make it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C38H42F3N9O12

Molecular Weight

873.8 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H41N9O10.C2HF3O2/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25;3-2(4,5)1(6)7/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50);(H,6,7)/t25-,26-,27-,28-,29-;/m0./s1

InChI Key

FDNLGWKYDMEUPS-MKBCWQGJSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O

sequence

XHWSYG

Origin of Product

United States

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